Product packaging for Methyl 3-(dimethylamino)-4-methoxybenzoate(Cat. No.:CAS No. 344332-16-7)

Methyl 3-(dimethylamino)-4-methoxybenzoate

Cat. No.: B1625508
CAS No.: 344332-16-7
M. Wt: 209.24 g/mol
InChI Key: GHXNUPBZXUAPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(dimethylamino)-4-methoxybenzoate (CAS 344332-16-7) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This benzoate ester derivative serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Researchers utilize structurally similar 4-methoxybenzoate esters as precursors in chemical synthesis and for the development of novel compounds with potential biological activity . For instance, derivatives of methyl vanillate (a related 4-hydroxy-3-methoxybenzoate) are known to be modified to improve their physicochemical properties and have been reported to exhibit bioactive properties, including the ability to activate the Wnt/β-catenin signaling pathway and induce osteogenic differentiation in vitro, as well as demonstrate anti-inflammatory and antibacterial effects in research settings . The dimethylamino and methoxy functional groups on the aromatic ring make this compound a versatile scaffold for further chemical transformations. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1625508 Methyl 3-(dimethylamino)-4-methoxybenzoate CAS No. 344332-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(dimethylamino)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)9-7-8(11(13)15-4)5-6-10(9)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXNUPBZXUAPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516123
Record name Methyl 3-(dimethylamino)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344332-16-7
Record name Methyl 3-(dimethylamino)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Aryl Esters with Amine and Ether Functionalities in Synthetic Chemistry

Aryl esters that are decorated with both amine and ether functionalities are of considerable interest in the field of organic synthesis. The ester group itself is a versatile functional group, readily participating in reactions such as hydrolysis, transesterification, and reduction. The presence of an amine group, a key basic functional moiety, and an ether group, which can influence solubility and electronic properties, creates a multifunctional molecule. This combination allows for a diverse range of chemical transformations, making such compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The interplay of these functional groups can be strategically utilized by chemists to build intricate molecular architectures.

Overview of the Methyl 3 Dimethylamino 4 Methoxybenzoate Structural Motif in Complex Chemical Architectures

Direct Synthesis Approaches to this compound

Direct synthesis strategies are often preferred for their efficiency and atom economy. These methods typically involve the formation of the ester, the dimethylamino group, or the methoxy group on a pre-functionalized benzene ring.

The final step in many synthetic routes to this compound is the esterification of 3-(dimethylamino)-4-methoxybenzoic acid. sigmaaldrich.com This transformation can be achieved through several established methods.

One common approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. For instance, a similar compound, methyl 3-amino-4-methylbenzoate, was synthesized by refluxing 3-amino-4-methylbenzoic acid in anhydrous methanol with a dropwise addition of thionyl chloride. chemicalbook.com After refluxing for several hours, the reaction mixture is concentrated, and the product is isolated after neutralization. chemicalbook.com

Alternatively, coupling reagents can be employed to facilitate the esterification under milder conditions. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be effective for the esterification of various carboxylic acids with alcohols, including methanol. researchgate.net This method often proceeds at room temperature and offers good yields. researchgate.net

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages
Fischer Esterification Methanol, Acid Catalyst (e.g., H₂SO₄, SOCl₂) Reflux Inexpensive reagents

The introduction of the dimethylamino group is a critical step. This is typically achieved by the N-alkylation of a primary amine precursor, such as methyl 3-amino-4-methoxybenzoate.

Reductive amination is a powerful method for this transformation. It involves the reaction of the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction). This one-pot procedure is efficient and widely used for the synthesis of tertiary amines.

Another strategy is the direct alkylation of the primary amine with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. derpharmachemica.com However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts, requiring careful control of reaction conditions. A study on the selective mono-N-alkylation of 3-amino alcohols utilized a chelation approach with 9-BBN to achieve high selectivity, which could potentially be adapted for amino benzoates. organic-chemistry.org

A process for preparing a similar compound, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, involves the methylation of 4-amino-3,5-dimethoxybenzoic acid using dimethyl sulfate in the presence of a base. google.com

The methoxy group on the benzene ring is often introduced via the etherification of a corresponding phenolic precursor. For example, a synthetic route to gefitinib (B1684475) starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate. mdpi.com

The Williamson ether synthesis is a classic and versatile method for this purpose. It involves the deprotonation of the phenol (B47542) with a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate or methyl iodide. google.com

In some cases, the methoxy group can be introduced through the demethylation of a more substituted precursor followed by selective methylation. For instance, m-aryloxy phenols can be synthesized by the demethylation of m-methoxy phenols using reagents like boron tribromide (BBr₃). nih.govencyclopedia.pub Subsequent selective methylation of a different hydroxyl group could then yield the desired product. The synthesis of methoxy-substituted phenols can also be achieved through the peracid oxidation of the aromatic ring. nih.gov

Achieving the correct substitution pattern on the benzoate ring is crucial. The regioselectivity of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. In the case of precursors to this compound, the existing methoxy and carboxyl groups will influence the position of incoming functional groups.

For instance, in a precursor like methyl 4-methoxybenzoate, the methoxy group is an ortho-, para-director, while the methyl ester group is a meta-director. This directing effect can be utilized to introduce a nitro group at the 3-position, which can then be reduced to an amino group.

Modern synthetic methods also employ directing groups to achieve high regioselectivity in C-H functionalization reactions. rsc.orgmdpi.com These methods, often catalyzed by transition metals like palladium or rhodium, allow for the direct introduction of functional groups at specific positions on the aromatic ring, which might otherwise be difficult to access. researchgate.net For example, the use of a directing group can facilitate ortho-halogenation, which can then be followed by other transformations. rsc.org

Indirect Synthetic Pathways and Multistep Transformations

In some instances, the target molecule is synthesized through a longer, multistep sequence, often starting from a readily available but structurally different precursor.

An example of an indirect pathway is the synthesis of related compounds starting from precursors like 4-amino-3,5-dibromobenzoic acid. A patented process describes the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate from 4-amino-3,5-dibromobenzoic acid. google.com This process involves the replacement of the bromine atoms with methoxy groups, followed by methylation of the amino group and esterification of the carboxylic acid. google.com

Similarly, a preparative method for 3-amino-4,5-dibromobenzoic acid methyl ester has been disclosed, which could potentially serve as a precursor. google.com This synthesis starts with the bromination of a nitrobenzoic acid derivative, followed by reduction of the nitro group. google.com Such halogenated intermediates are versatile and can undergo various cross-coupling reactions or nucleophilic substitutions to introduce the desired functionalities.

These multi-step sequences, while longer, can be advantageous if the starting materials are inexpensive and the intermediates are stable and easily purified.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-(Dimethylamino)-4-methoxybenzoic acid
Methyl 3-amino-4-methylbenzoate
3-Amino-4-methylbenzoic acid
Methanol
Thionyl chloride
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM)
Methyl 3-amino-4-methoxybenzoate
Formaldehyde
Sodium borohydride
Dimethyl sulfate
Methyl iodide
9-BBN
Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate
4-Amino-3,5-dimethoxybenzoic acid
Gefitinib
Methyl 3-hydroxy-4-methoxybenzoate
Potassium carbonate
Boron tribromide (BBr₃)
m-Aryloxy phenols
m-Methoxy phenols
Methyl 4-methoxybenzoate
4-Amino-3,5-dibromobenzoic acid

Application of Catalytic Reactions in Benzoate Synthesis

Catalysis offers efficient and selective pathways for the synthesis of complex molecules. For benzoate derivatives, catalytic reactions are pivotal in forming the ester linkage and in constructing the substituted aromatic ring.

Palladium catalysis is a powerful tool for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, both of which are critical for the synthesis of dimethylamino-benzoate structures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the N-arylation needed to install the dimethylamino group onto the benzoate scaffold. nih.gov This reaction typology is effective for a range of substrates, including those with various functional groups. nih.govresearchgate.net

Furthermore, palladium catalysts are employed for the direct esterification of benzoic acids with aryl halides. An intermolecular C-O bond formation strategy has been established for coupling carboxylic acids with iodoarenes. youtube.com This process is compatible with a wide array of functional groups, making it a versatile method for synthesizing diverse aryl benzoates. youtube.com These reactions often proceed through a catalytic cycle involving a Pd(0) or Pd(II) species. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-O Bond Formation

Carboxylic Acid Substrate Aryl Halide Substrate Catalyst System Yield
Benzoic Acid Iodobenzene Pd(OAc)₂ / Ligand High
4-Methoxybenzoic Acid 4-Iodotoluene Pd₂(dba)₃ / Xantphos Good

This table represents typical palladium-catalyzed esterification reactions; specific conditions and yields vary based on the exact substrates and ligands used.

Platinum catalysts are highly active in various redox applications and are known to facilitate unique molecular rearrangements and migrations. acs.org While large-scale skeletal migrations of the benzoate core itself are uncommon, platinum catalysis is highly relevant for the functionalization and rearrangement of groups attached to the aromatic scaffold. Migratory insertion is a fundamental step in many organometallic reactions, where a ligand inserts itself into an adjacent metal-ligand bond. acs.org

A notable example of platinum's capability is the catalyzed isomerization of alkoxycyclopropanes to ketones, which proceeds via platinum insertion into the cyclopropane (B1198618) ring followed by rearrangement. sigmaaldrich.com More advanced applications include a "Pt–F shuttle mechanism" that enables the intramolecular migration of fluorine atoms over long distances within a molecule, demonstrating precise control over functional group positioning. sigmaaldrich.com Such principles could be applied to the targeted synthesis of complex benzoate derivatives by guiding the placement of substituents on the aromatic ring or its side chains. Platinum catalysts are also effective for the hydrogenation of nitro groups to amines, a key transformation in the synthesis of amino-benzoate precursors. youtube.comnih.gov

One of the most reliable and widely used methods for ester synthesis from carboxylic acids and alcohols is the Steglich esterification, which employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst. psu.eduresearchgate.net This method is particularly useful for the acylation of sterically hindered alcohols. acs.org

The reaction mechanism involves the activation of the carboxylic acid by DCC, which converts it into a highly reactive O-acylisourea intermediate. psu.edu This intermediate is functionally similar to a carboxylic acid anhydride. psu.edu The nucleophilic catalyst DMAP then reacts with the O-acylisourea to form an even more reactive acylpyridinium species. psu.edu The alcohol substrate attacks this species, forming the ester and releasing DMAP. The byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration. The addition of catalytic amounts of DMAP significantly accelerates the conversion of the intermediate to the final ester product. psu.edu

Table 2: Substrate Scope in DCC/DMAP Esterification

Carboxylic Acid Alcohol Product
3-(Dimethylamino)-4-methoxybenzoic acid Methanol This compound
Benzoic Acid tert-Butanol tert-Butyl benzoate

This table illustrates the versatility of the Steglich esterification for various acid and alcohol pairings.

Visible-Light-Induced Synthetic Strategies for Ester Formation

In recent years, visible-light-induced reactions have emerged as a sustainable and powerful tool for forming carbon-heteroatom bonds, including ester linkages. sigmaaldrich.com These methods offer an alternative to traditional procedures that may require harsh conditions or toxic transition-metal catalysts.

Remarkably, some strategies allow for the synthesis of O-aryl esters without any external photocatalyst or transition metal. sigmaaldrich.com In one such method, the cross-dehydrogenative coupling of aldehydes with phenols is achieved using BrCCl₃ under visible light. acs.orgsigmaaldrich.com Mechanistic studies suggest that the phenolate (B1203915) substrate can also function as a photosensitizer. sigmaaldrich.com Upon irradiation, the phenolate is excited and initiates a self-propagating radical chain reaction involving the homolytic cleavage of the aldehydic C-H bond. acs.orgsigmaaldrich.com This approach is suitable for a broad range of substrates and can provide esters in moderate to excellent yields. acs.org Other photocatalyst-free methods involve the cross-coupling of alcohols to form esters, using simple and economical reagents and light sources like blue LEDs or even direct sunlight.

Oxidative Coupling Reactions in Complex Benzoate Derivative Synthesis

Oxidative coupling reactions provide a direct means of forming C-C, C-O, or C-N bonds, enabling the synthesis of complex molecular frameworks from simpler precursors. These reactions are valuable for introducing additional functionality to a pre-formed benzoate scaffold or for building the substituted ring system itself.

Modern strategies include base-promoted oxidative coupling, which can achieve transformations that are typically the domain of transition-metal catalysis. sigmaaldrich.com For instance, metal-free oxidative coupling of benzylamine (B48309) derivatives can produce the corresponding imines, which are versatile intermediates in organic synthesis. These reactions can be promoted by simple organic catalysts under an oxygen atmosphere. For more complex bond formations, nickel-catalyzed decarboxylative cross-coupling reactions have been developed. These methods allow for the coupling of sp² and sp³ centers, providing a powerful tool for the late-stage functionalization of bioactive molecules and the synthesis of structurally diverse benzoate derivatives.

Table 3: Examples of Oxidative Coupling for Synthesis of Complex Molecules

Reactant 1 Reactant 2 Coupling Type Catalyst/Promoter
Benzylamine Benzylamine C-N Salicylic Acid Derivative / O₂
Redox-active ester β-iodoenone C(sp²)-C(sp³) Nickel / Electrochemical

This table shows examples of different oxidative coupling strategies and their components. sigmaaldrich.com

Synthetic Optimization and Process Intensification Studies

Optimizing the synthesis of a target molecule like this compound involves maximizing yield and purity while minimizing cost, waste, and reaction time. A key aspect of optimization is the choice of reagents and catalysts. For example, in carbodiimide-mediated esterifications, using the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) instead of DCC can simplify the work-up procedure, as the urea (B33335) byproduct can be removed with an aqueous wash.

Process intensification can be achieved by altering reaction conditions, such as using microwave irradiation to accelerate reaction rates, or by designing multi-step, one-pot procedures that avoid the isolation and purification of intermediates. The synthesis of the related compound aditoprim, for example, involves a multi-step sequence starting from p-aminobenzoic acid, where optimization of each step, from bromination to methoxylation and finally methylation, is crucial for achieving an economically viable process. nih.gov Similarly, a reported synthesis of gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate and proceeds through alkylation, nitration, reduction, cyclization, and amination reactions; streamlining such a sequence is a primary goal of process optimization. The choice of starting materials is also critical; a method for producing p-(dimethylamino)-benzoate esters involves the direct oxidation of inexpensive p-dimethylaminobenzaldehyde in the presence of an alcohol, providing the final ester product in a single, efficient step.

Yield Enhancement and Reaction Efficiency Maximization

In the synthesis of another analogue, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, a process was developed that surprisingly good yields were achieved by reacting 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of cuprous oxide (Cu₂O) and dimethylformamide or dimethylacetamide. google.com The subsequent methylation of the resulting 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate in the presence of a base also proceeded in high yield when a lower aliphatic or cycloaliphatic ketone was used as the solvent. google.com This highlights the importance of catalyst and solvent choice in maximizing the efficiency of individual synthetic steps.

The following table summarizes research findings on yield enhancement for analogues of this compound.

Starting Material Target Compound Key Reagents/Catalysts Solvent Yield (%) Reference
Methyl 3-hydroxy-4-methoxybenzoateGefitinib (multi-step synthesis)1-bromo-3-chloropropane (B140262), Nitric acid, Powdered ironDMF, Acetic acid37.4 (overall) mdpi.comnih.gov
4-Amino-3,5-dibromobenzoic acidMethyl 4-(dimethylamino)-3,5-dimethoxybenzoateSodium methylate, Cu₂O, Dimethyl sulfate, K₂CO₃Dimethylformamide, Acetone (B3395972)High (unspecified) google.com
Methyl 4-hydroxybenzoateMethyl 4-[3-(dimethylamino)propoxy]benzoate3-Dimethylamino-1-propanol, Triphenylphosphine, DIADTHF79
bis[4-(dimethylamino)phenyl]methanolMethyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoateMethyl isobutyrate silyl (B83357) enol etherHFIP62 mdpi.com

Investigation of Solvent Effects and Reaction Conditions

The choice of solvent and the specific reaction conditions (e.g., temperature, reaction time, and catalysts) play a pivotal role in the outcome of a chemical synthesis. These parameters can significantly influence reaction rates, product selectivity, and the ease of product isolation. The investigation of these effects is crucial for optimizing the synthesis of this compound and its analogues.

In the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, it was found that the use of lower aliphatic or cycloaliphatic ketones, such as acetone or ethyl methyl ketone, as the solvent for the methylation step was surprisingly effective in achieving high yields. google.com The reaction was conveniently carried out at a temperature range of about 50° to 70° C. google.com This demonstrates a specific instance where the solvent choice directly contributes to the success of the reaction.

The impact of the solvent is also highlighted in a metal- and additive-free synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. mdpi.com In this case, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was used not only as a solvent but also as a reaction promoter. mdpi.com The study noted that other polar solvents like water or methanol failed to produce the desired product, underscoring the unique activating properties of HFIP in this specific transformation. mdpi.com

The following table provides a summary of the investigated solvent effects and reaction conditions for the synthesis of analogues of this compound.

Target Compound/Process Solvent(s) Key Reaction Conditions Observed Effect Reference
Methyl 4-(dimethylamino)-3,5-dimethoxybenzoateAcetone, Ethyl methyl ketone50-70° CHigh yield in the methylation step. google.com
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)40° C, 15 hHFIP acts as a solvent and promoter; other polar solvents were ineffective. mdpi.com
Dimethindene Synthesis2-MeTHF, CPMEMilder conditions compared to VOCsImproved overall yield and sustainability of the process. nih.gov
Methyl 4-[3-(dimethylamino)propoxy]benzoateTetrahydrofuran (THF)0° C to room temperature, 16 hEffective solvent for the Mitsunobu reaction.

Reaction Mechanisms and Structure Reactivity Relationships

Mechanistic Investigations of Electrophilic Aromatic Substitution on Methoxy- and Dimethylamino-Substituted Benzoates

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.com The mechanism proceeds in two steps: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene is determined by the directing effects of the substituents already present. In Methyl 3-(dimethylamino)-4-methoxybenzoate, the powerful electron-donating dimethylamino (-N(CH₃)₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. The methyl carboxylate (-COOCH₃) group is a deactivating group and directs to the meta position.

The activating groups dominate the directing effects. The positions ortho and para to the dimethylamino and methoxy groups are C2, C5, and C6. The dimethylamino group at C-3 is a stronger activator than the methoxy group at C-4. Therefore, the positions most susceptible to electrophilic attack are C-2 and C-5. The C-5 position is particularly activated as it is para to the dimethylamino group and ortho to the methoxy group. The C-2 position is ortho to the dimethylamino group. The deactivating effect of the ester at C-1 slightly reduces the reactivity at the ortho positions (C-2 and C-6).

Table 1: Directing Effects of Substituents in this compound

Substituent Position Electronic Effect Activating/Deactivating Ortho/Meta/Para Director
-COOCH₃ 1 -I, -M (Electron-withdrawing) Deactivating Meta
-N(CH₃)₂ 3 -I, +M (Strongly electron-donating) Activating Ortho, Para

A plausible biosynthesis of the natural product talaromyolide D involves a phenyltransferase-mediated electrophilic aromatic substitution as a key step. acs.org

Nucleophilic Reactivity of the Ester Carbonyl and Dimethylamino Group

The molecule possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the nitrogen atom of the dimethylamino group.

Ester Carbonyl Reactivity: The ester group undergoes nucleophilic acyl substitution. libretexts.org The reactivity of the carbonyl carbon is modulated by the electronic properties of the aromatic ring substituents. In carboxylic acid derivatives, the partial positive charge on the carbonyl carbon can be stabilized by electron donation from adjacent heteroatoms, which decreases its electrophilicity. libretexts.org The strongly electron-donating dimethylamino and methoxy groups push electron density into the ring, which in turn reduces the electrophilicity of the carbonyl carbon. This makes this compound less reactive towards nucleophiles compared to unsubstituted methyl benzoate (B1203000) or benzoates with electron-withdrawing groups. ucalgary.ca

The general order of reactivity for carboxylic acid derivatives towards nucleophilic substitution is: Acyl halides > Anhydrides > Aldehydes > Ketones > Esters ≈ Carboxylic acids > Amides. ucalgary.ca The reaction involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, methoxide). stackexchange.com

Dimethylamino Group Reactivity: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily react with acids to form an ammonium (B1175870) salt or with electrophiles like alkyl halides to yield a quaternary ammonium salt. This reactivity is a characteristic feature of tertiary amines.

Intramolecular Rearrangements and Cyclization Reactions Involving Benzoate Motifs

Benzoate structures can participate in various intramolecular reactions to form cyclic compounds, which are valuable in synthesizing complex molecular scaffolds. mdpi.com For instance, intramolecular cyclization is a key strategy for producing benzo[a]carbazole derivatives from suitable precursors, often requiring high temperatures and an acid catalyst. rsc.org Another example is the 1,3-diaza-Claisen rearrangement, where zwitterionic intermediates, formed from the intramolecular cyclization of tertiary allylic amines onto carbodiimides, rearrange to yield highly substituted tricyclic guanidines. nih.gov Such cyclization reactions can also be part of cascade sequences, where multiple bonds and rings are formed in a single operation, sometimes initiated by the generation of a radical that subsequently cyclizes. acs.org

Radical Reaction Pathways in Benzoate Synthesis and Transformation

Radical reactions offer alternative pathways for the synthesis and transformation of benzoate derivatives. acs.org Phenyl radicals can be generated from benzoate species, for example, through thermal decomposition on a copper surface. nih.gov These highly reactive radicals can then participate in subsequent reactions, such as abstracting hydrogen atoms to form benzene. nih.gov

Hydroxyl radicals, which are electrophilic, can react with benzoate in aqueous solutions. rsc.orgresearchgate.net The reaction pathways typically involve the formation of pre-reactive complexes, and the addition of the radical to the aromatic ring is a common outcome. rsc.orgresearchgate.net The rate constants for these addition reactions are generally highest for benzoate in the aqueous phase. rsc.orgresearchgate.net Radical cascade reactions, initiated by photoredox catalysis or other means, can lead to complex products through a series of bond-forming events, such as arylcarboxylation/cyclization cascades. acs.org

Computational Exploration of Reaction Transition States and Intermediates

Computational chemistry provides powerful tools for elucidating the mechanisms of complex chemical reactions by exploring their potential energy surfaces. Methods like Density Functional Theory (DFT) are used to study reaction pathways, intermediates, and transition states for reactions involving benzoates. rsc.orgresearchgate.net

Identifying the transition state—the fleeting, high-energy structure at the peak of the reaction energy barrier—is crucial for understanding reaction kinetics. mit.edu Various computational methods have been developed to locate transition states. Traditional approaches like the Nudged Elastic Band (NEB) method are effective but can be computationally expensive. labcompare.comfossee.in Newer methods aim to reduce this computational cost while maintaining high accuracy. labcompare.com For instance, machine-learning models trained on large datasets of quantum chemical calculations can now predict transition state structures in seconds. mit.edu

Intrinsic reaction coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. researchgate.net Furthermore, computational studies allow for the investigation of solvent effects, which can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states. youtube.com

Table 2: Common Computational Methods for Studying Reaction Mechanisms

Method/Technique Purpose
Density Functional Theory (DFT) Calculating the electronic structure and energy of molecules. rsc.orgresearchgate.net
Nudged Elastic Band (NEB) Finding the minimum energy path and transition state between known reactants and products. labcompare.comfossee.in
QST2/QST3 Locating a transition state structure using reactant, product, and an initial guess (QST3) structures.
Intrinsic Reaction Coordinate (IRC) Verifying that a transition state connects the correct reactants and products. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Analysis and Dynamic Processes (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Methyl 3-(dimethylamino)-4-methoxybenzoate, ¹H-NMR and ¹³C-NMR provide definitive information about its carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum allows for the identification of the different types of protons in the molecule based on their chemical environment. The electron-donating effects of the dimethylamino and methoxy (B1213986) groups, along with the electron-withdrawing effect of the methyl ester, influence the chemical shifts of the aromatic protons. Based on data from analogous compounds, the expected chemical shifts are detailed in the table below. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons in electron-rich regions, such as those attached to the nitrogen and oxygen atoms, have distinct shifts compared to the carbonyl carbon of the ester group, which typically appears far downfield. chemicalbook.comlibretexts.orgchemicalbook.com The expected ¹³C chemical shifts are summarized in the table.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. COSY would establish the coupling relationships between adjacent aromatic protons. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would reveal longer-range (2-3 bond) correlations, for instance, from the methyl protons to the carbonyl carbon, confirming the ester linkage and the connectivity of the substituents to the aromatic ring. rsc.orgrsc.org

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.5 - 7.2MultipletAromatic Protons (H-2, H-5, H-6)
¹H~3.88SingletMethoxy Protons (-OCH₃)
¹H~3.85SingletMethyl Ester Protons (-COOCH₃)
¹H~2.70SingletDimethylamino Protons (-N(CH₃)₂)
¹³C~167SingletCarbonyl Carbon (C=O)
¹³C~155 - 120Multiple SingletsAromatic Carbons
¹³C~55.5SingletMethoxy Carbon (-OCH₃)
¹³C~51.5SingletMethyl Ester Carbon (-COOCH₃)
¹³C~43.5SingletDimethylamino Carbons (-N(CH₃)₂)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1720-1700 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the methoxy ether group would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while C-H stretching from the aromatic and methyl groups would be observed around 3100-2850 cm⁻¹. The C-N stretching of the dimethylamino group typically appears in the 1250-1020 cm⁻¹ region. nih.govresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing further structural confirmation.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000FT-IR, FT-Raman
Aliphatic C-H Stretch3000-2850FT-IR, FT-Raman
Ester C=O Stretch1720-1700FT-IR (Strong)
Aromatic C=C Stretch1600-1450FT-IR, FT-Raman
C-O Stretch (Ester, Ether)1300-1000FT-IR (Strong)
C-N Stretch1250-1020FT-IR

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular formula of this compound is C₁₁H₁₅NO₃, corresponding to an exact mass of approximately 209.105 Da. alfa-chemistry.com

In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺˙) at m/z 209. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of a methoxy radical (•OCH₃) from the ester group, leading to a prominent acylium ion at m/z 178.

Loss of a methyl radical (•CH₃) from the dimethylamino or methoxy group.

Neutral loss of dimethylamine (B145610) (HN(CH₃)₂) , a common fragmentation for compounds with a dimethylamino group, which can occur via rearrangement. nih.gov

Cleavage of the ester group, generating ions corresponding to the benzoyl moiety and the methoxycarbonyl fragment.

Tandem mass spectrometry (MS/MS) could be used to isolate a specific fragment ion and induce further fragmentation, providing unambiguous confirmation of the proposed fragmentation pathways and aiding in the identification of any impurities.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Formula of Loss
209[M]⁺˙ (Molecular Ion)-
194[M - CH₃]⁺•CH₃
178[M - OCH₃]⁺•OCH₃
164[M - HN(CH₃)₂]⁺˙HN(CH₃)₂
135[C₈H₇O₂]⁺C₃H₈N

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of related compounds provides insight into what such a study would reveal. nih.govresearchgate.net

A crystallographic study would determine precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzene (B151609) ring and reveal the conformation of the methoxy, dimethylamino, and methyl ester substituents relative to the ring. Furthermore, it would elucidate the crystal packing, identifying intermolecular forces such as hydrogen bonds (e.g., C-H···O interactions), dipole-dipole interactions, and potential π-π stacking between aromatic rings, which govern the macroscopic properties of the crystal. For instance, in the crystal structure of a related compound, Methyl 4-(benzyloxy)-3-methoxybenzoate, molecules are linked by C—H⋯O hydrogen bonds to form chains. nih.gov

UV-Vis and Fluorescence Spectrophotometry for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) and fluorescence spectrophotometry are used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the substituted aromatic system.

UV-Vis Absorption: The presence of both strong electron-donating groups (dimethylamino, methoxy) and an electron-withdrawing group (methyl ester) on the benzene ring constitutes a "push-pull" system. This is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene, likely into the UVA region (315-400 nm). Studies on similar 4-N,N-dimethylamino benzoic acid derivatives show absorption maxima in the 295-315 nm range. researchgate.netresearchgate.net

Fluorescence: Many "push-pull" aromatic compounds are fluorescent. Upon excitation, the molecule can relax to the ground state by emitting a photon. The presence of the dimethylamino group often leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents. researchgate.net This phenomenon results in dual fluorescence: a normal emission band in nonpolar solvents and a highly Stokes-shifted emission band at longer wavelengths in polar solvents. The meta-position of the dimethylamino group relative to the ester can enhance intramolecular charge transfer properties and lead to efficient fluorescence. rsc.org

Interactive Data Table: Expected Optical Properties

Property Expected Observation Underlying Principle
UV Absorption (λₘₐₓ)~300 - 320 nmπ→π* transitions in a push-pull system
Fluorescence EmissionPotential dual fluorescenceNormal emission and TICT state emission in polar solvents
Stokes ShiftPotentially large in polar solventsFormation of a stabilized, charge-separated excited state (TICT)

Advanced Chiral Analysis Techniques (e.g., Exciton (B1674681) Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit enantiomerism and is optically inactive.

However, if a chiral center were introduced into the molecule, for example, by derivatizing it with a chiral auxiliary, advanced techniques would be necessary to characterize the resulting enantiomers. Exciton Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules containing two or more interacting chromophores.

In a hypothetical chiral derivative of this compound containing another chromophore, the electronic transitions of the two chromophores could couple through space. This coupling results in a characteristic split Circular Dichroism (CD) signal known as an exciton couplet. The sign of this couplet (positive or negative) is directly related to the helicity of the spatial arrangement of the chromophores. By applying established rules, the absolute stereochemistry of the molecule can be determined from the ECD spectrum.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules. For "Methyl 3-(dimethylamino)-4-methoxybenzoate," DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with a suitable basis set such as 6-311G(d,p), are instrumental in elucidating its ground state geometry and electronic properties. dergipark.org.trconicet.gov.arresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For "this compound," this involves optimizing all bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and represents typical data obtained from DFT calculations for similar molecules. Actual values would be derived from specific calculations for the title compound.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Length (Å)C(ar)-C(ar)~1.39 - 1.41
Bond Length (Å)C(ar)-C(=O)~1.49
Bond Length (Å)C=O~1.22
Bond Length (Å)C(ar)-O(methoxy)~1.36
Bond Length (Å)O(methoxy)-C(methyl)~1.43
Bond Length (Å)C(ar)-N(dimethylamino)~1.38
Bond Length (Å)N-C(methyl)~1.45
Bond Angle (°)C(ar)-C(ar)-C(ar)~119 - 121
Bond Angle (°)O=C-O(ester)~123
Bond Angle (°)C(ar)-O-C(methyl)~117
Bond Angle (°)C(ar)-N-C(methyl)~119

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results are typically presented as a list of frequencies, each corresponding to a specific type of atomic motion, such as stretching, bending, or torsion. mdpi.comscirp.org

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To improve the agreement, the calculated frequencies are commonly scaled by an empirical scaling factor. scirp.org This correlation allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations. For "this compound," characteristic vibrational modes would include C=O stretching of the ester group, C-O stretching of the methoxy (B1213986) and ester groups, C-N stretching of the dimethylamino group, aromatic C-H and C=C stretching, and various bending and torsional modes. mdpi.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: This table is illustrative. The values are typical for the functional groups listed and would be refined by specific DFT calculations for the title compound.

Vibrational ModeFunctional GroupTypical Calculated Frequency (cm⁻¹)Expected Experimental Frequency (cm⁻¹)
C=O StretchEster~1750-1770~1720-1740
C-O StretchEster & Methoxy~1250-1300 (asym), ~1000-1100 (sym)~1240-1280 (asym), ~1020-1080 (sym)
C-N StretchDimethylamino~1340-1390~1310-1360
C-H Stretch (Aromatic)Benzene (B151609) Ring~3050-3150~3000-3100
C-H Stretch (Methyl)Methoxy & Dimethylamino~2950-3050~2850-2980

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for this purpose. researchgate.netepstem.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

These predictions are valuable for assigning the signals in experimental NMR spectra and can help in confirming the structure of the molecule. st-andrews.ac.uk The chemical shifts of the protons and carbons in "this compound" would be influenced by the electron-donating effects of the dimethylamino and methoxy groups and the electron-withdrawing effect of the methyl ester group. For instance, the aromatic protons and carbons would have their chemical shifts modulated by the electronic interplay of these substituents. uba.ar

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) Note: This table provides an illustrative prediction based on typical substituent effects. Actual values would be obtained from GIAO-DFT calculations.

AtomEnvironmentPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=OEster Carbonyl~167-
C-OCH₃ (ester)Ester Methyl~52~3.9
C-OCH₃ (methoxy)Methoxy Carbon~56~3.8
C-N(CH₃)₂Dimethylamino Carbons~40~2.9
Aromatic CRing Carbons~110 - 155~6.8 - 7.8

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them provide insight into the chemical reactivity and electronic properties of a molecule. dergipark.org.trnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. nih.gov For "this compound," the electron-donating dimethylamino and methoxy groups are expected to raise the HOMO energy, while the ester group may influence the LUMO energy.

Table 4: Frontier Molecular Orbital Properties and Reactivity Descriptors (Illustrative) Note: This is an illustrative table. The values are dependent on the specific computational method and basis set used.

PropertyFormulaTypical Value
HOMO EnergyE(HOMO)~ -5.5 eV
LUMO EnergyE(LUMO)~ -1.0 eV
Energy Gap (ΔE)E(LUMO) - E(HOMO)~ 4.5 eV
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2~ 2.25 eV
Chemical Softness (S)1 / (2η)~ 0.22 eV⁻¹
Electronegativity (χ)-(E(HOMO) + E(LUMO)) / 2~ 3.25 eV

The analysis of HOMO and LUMO electron density distributions provides a visual representation of where electron donation and acceptance are most likely to occur. For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzene ring, with significant contributions from the p-orbitals of the nitrogen in the dimethylamino group and the oxygen of the methoxy group. This indicates that these are the primary sites for electrophilic attack.

The LUMO is likely to be distributed over the ester group and the benzene ring, suggesting that these are the regions where nucleophilic attack or electron acceptance would occur. The overlap between the HOMO and LUMO distributions can provide insights into intramolecular charge transfer (ICT) phenomena. researchgate.netnih.gov Upon electronic excitation, an electron is promoted from the HOMO to the LUMO, leading to a redistribution of electron density. In molecules with strong donor and acceptor groups, this can result in a significant charge transfer from the donor part (dimethylamino and methoxy groups) to the acceptor part (methyl ester group) of the molecule. nih.gov This ICT character is fundamental to understanding the molecule's photophysical properties, such as its UV-visible absorption and fluorescence behavior.

Charge Distribution Analysis (Mulliken, Hirshfeld, CM5, NPA) and Molecular Electrostatic Potential (MEP) Mapping

Charge distribution analysis and Molecular Electrostatic Potential (MEP) mapping are fundamental computational methods used to predict the reactivity and interaction sites of a molecule.

Different methods are employed to calculate atomic charges, each with its own theoretical basis. These include Mulliken population analysis, Natural Population Analysis (NPA), Hirshfeld, and Charge Model 5 (CM5). These charges are instrumental in understanding a molecule's dipole moment and polarizability. For instance, CM5 charges are derived from Hirshfeld population analysis and are parameterized to accurately reproduce experimental dipole moments.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.

The MEP map distinguishes regions of varying electrostatic potential through a color-coded scheme.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and correspond to sites of electrophilic reactivity. They are prone to attack by electrophiles and are the most likely sites for hydrogen bond acceptance.

Positive Regions (Blue): These areas have a deficiency of electron density and are related to nucleophilic reactivity.

For a molecule like this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carbonyl group (C=O) and the methoxy group (-OCH₃). These oxygen atoms, being highly electronegative, would be the primary sites for electrophilic attack and would act as hydrogen bond acceptors. In a study of a related compound, 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb), the MEP map similarly identified the carbonyl oxygen as a primary reactive site. The nitrogen atom of the dimethylamino group would also exhibit some negative potential. Conversely, positive potential would be expected on the hydrogen atoms of the methyl groups and the aromatic ring, indicating these as potential sites for nucleophilic interaction.

Table 1: Predicted Reactive Sites on this compound based on MEP Principles

SitePredicted Electrostatic PotentialType of Reactivity
Carbonyl Oxygen (C=O)NegativeElectrophilic Attack / H-bond Acceptor
Methoxy Oxygen (-OCH₃)NegativeElectrophilic Attack / H-bond Acceptor
Aromatic Ring HydrogensPositiveNucleophilic Attack
Methyl Group HydrogensPositiveNucleophilic Attack

The calculated atomic charges directly correlate with the strength and nature of intermolecular interactions. Atoms with larger negative charges are strong hydrogen bond acceptors, while hydrogens attached to electronegative atoms (even if weakly, as in C-H bonds) can act as donors.

Non-Covalent Interactions and Supramolecular Chemistry

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules in condensed phases and are fundamental to supramolecular chemistry. These interactions include hydrogen bonds and π-π stacking.

Theoretical studies allow for the detailed analysis of the forces driving molecular assembly.

Hydrogen Bonds: As discussed, hydrogen bonds would be a significant interaction for this compound. Computational methods can quantify the strength of these bonds. For example, in a crystal structure of methyl 4-hydroxy-3-nitrobenzoate, an extensive network of hydrogen bonds was identified as a key stabilizing feature.

π-π Stacking: The presence of the benzene ring in this compound makes π-π stacking interactions possible. These interactions occur between aromatic rings and contribute to the stability of crystal packing and supramolecular assemblies. The strength and geometry of these interactions depend on the electronic nature of the aromatic ring, including the effects of substituents. Computational models can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and quantify the interaction energies, which are often dominated by dispersion forces.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the compound in different solvents or environments, MD can provide insights into its conformational flexibility, solvation, and aggregation behavior.

For this compound, MD simulations could be used to:

Explore its preferred conformations in aqueous and non-aqueous solvents.

Study how it interacts with other molecules, such as biological macromolecules or other components in a mixture.

Investigate the dynamics of hydrogen bond formation and breaking with solvent molecules.

Simulate the self-assembly or aggregation of the molecules to understand the initial stages of crystallization or the formation of supramolecular structures.

These simulations rely on force fields, which are parameterized using quantum mechanical data, including the atomic charges and interaction potentials discussed previously.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Electron Density Partitioning

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r).

Key features of a QTAIM analysis include the identification of critical points (CPs) where the gradient of the electron density is zero.

(3, -1) Critical Point: Also known as a bond critical point (BCP), its presence between two nuclei indicates a chemical bond or interaction. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian (∇²ρ(r)), provide information about the nature of the interaction.

Shared vs. Closed-Shell Interactions: A negative Laplacian at the BCP is characteristic of a shared interaction (covalent bond), while a positive Laplacian indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions).

A QTAIM analysis of this compound would allow for an unambiguous definition of the atoms within the molecule and a quantitative description of the bonding. It could be used to:

Characterize the covalent bonds within the molecule.

Identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds or steric contacts.

Calculate atomic properties, such as atomic charges and energies, based on a physical partitioning of the electron density.

This approach provides a deeper, physically grounded understanding of molecular structure beyond simple geometric considerations.

Derivatives and Analogues of Methyl 3 Dimethylamino 4 Methoxybenzoate

Synthesis of Novel Benzoate (B1203000) Derivatives with Varied Substitution Patterns

The synthesis of novel benzoate derivatives from precursors similar to Methyl 3-(dimethylamino)-4-methoxybenzoate involves a range of organic reactions that modify the aromatic ring. These modifications can include the introduction of new substituents or the alteration of the existing ones to influence the electronic and steric properties of the molecule.

One common strategy involves electrophilic aromatic substitution reactions. For instance, nitration of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, has been successfully achieved using nitric acid in acetic acid, leading to the introduction of a nitro group onto the benzene (B151609) ring. mdpi.com This nitro group can subsequently be reduced to an amino group, which can then be used for further derivatization.

Another approach is the modification of substituents already present on the ring. For example, starting from methyl 3-hydroxy-4-methoxybenzoate, the hydroxyl group can be alkylated. A reported synthesis involves the reaction with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate. mdpi.com This demonstrates how the core structure can be extended by adding new chains.

Furthermore, derivatives can be created by building upon the benzoate structure. The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved through the alkylation of methyl isobutyrate silyl (B83357) enol ether with bis[4-(dimethylamino)phenyl]methanol. researchgate.netmdpi.com This reaction, facilitated by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), creates a more complex molecule with two dimethylamino-phenyl groups attached to a propanoate backbone. researchgate.netmdpi.com

The following table summarizes various substitution patterns that can be achieved on a benzoate scaffold, based on reactions reported for analogous compounds.

Derivative Type Synthetic Approach Starting Material Example Key Reagents Reference
Nitro-substitutedElectrophilic NitrationMethyl 3-(3-chloropropoxy)-4-methoxybenzoateNitric acid, Acetic acid mdpi.com
Amino-substitutedReduction of Nitro GroupMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateIron powder, Acetic acid mdpi.com
Alkoxy-extendedO-AlkylationMethyl 3-hydroxy-4-methoxybenzoate1-Bromo-3-chloropropane, K₂CO₃ mdpi.com
Bis-aryl propanoateAlkylationbis[4-(dimethylamino)phenyl]methanolMethyl isobutyrate silyl enol ether, HFIP researchgate.netmdpi.com
BrominatedRadical BrominationMethyl 3-methoxy-4-methylbenzoateBromine, AIBN

This table is generated based on synthetic methodologies for related benzoate compounds.

Exploration of Functional Group Transformations on the Benzoate Scaffold

The reactivity of the dimethylamino, methoxy (B1213986), and methyl ester groups on the this compound scaffold allows for a wide array of functional group transformations.

Dimethylamino Group: The dimethylamino group is a versatile functional handle. It can be oxidized or can participate in reactions that form quaternary ammonium (B1175870) salts. Furthermore, the dimethylamino group is an activating group and directs electrophilic substitution to the ortho and para positions, although in this specific molecule, the positions are already substituted. In other contexts, similar dimethylamino groups are utilized in the formation of enaminones, which are valuable intermediates in the synthesis of heterocyclic compounds like pyrazoles and pyrimidines. derpharmachemica.com

Methoxy Group: The methoxy group can be cleaved to form a hydroxyl group (demethylation). This transformation is often a key step in the synthesis of more complex molecules, as the resulting phenol (B47542) can undergo a variety of reactions, including O-alkylation, esterification, or serve as a directing group for further aromatic substitutions. For example, the regioselective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one is a crucial step in a reported synthesis of Gefitinib (B1684475). mdpi.com

Methyl Ester Group: The methyl ester is readily transformed into other functional groups.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(dimethylamino)-4-methoxybenzoic acid. This acid can then be converted into acyl chlorides, amides, or other esters.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl or butyl esters) by reaction with a different alcohol in the presence of a suitable catalyst. google.com

Reduction: The ester can be reduced to a primary alcohol, [3-(dimethylamino)-4-methoxyphenyl]methanol, using reducing agents like lithium aluminum hydride.

Amidation: Reaction with amines can produce the corresponding amides. For instance, the conversion of a carboxylate to an amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a common synthetic step. nih.gov

These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds for screening and developing new materials.

Preparation of Macrocyclic or Polymeric Structures Incorporating the Dimethylamino-Methoxybenzoate Motif

While the synthesis of simple derivatives is common, incorporating the dimethylamino-methoxybenzoate motif into larger, more complex structures like macrocycles or polymers is a more advanced area of research. Such structures could exhibit novel host-guest chemistry, unique material properties, or specific biological activities.

The functional groups on this compound provide the necessary handles for such constructions. For example, after converting the methyl ester to a carboxylic acid and demethylating the methoxy group to a phenol, the resulting molecule would have two reactive sites (a carboxylic acid and a phenol) suitable for polymerization or macrocyclization reactions.

A potential approach to macrocyclization would involve a bifunctional derivative. For instance, a molecule with a carboxylic acid at one end and a reactive group like an alkyl halide at the other could undergo intramolecular cyclization under high-dilution conditions to form a macrocyclic lactone.

For polymerization, a di-functional monomer would be required. A derivative such as 3-amino-4-hydroxybenzoic acid could theoretically be used to synthesize aromatic polyamides or polyesters. These polymers could possess interesting properties such as thermal stability and specific recognition capabilities due to the functional groups present on the repeating unit. Although direct examples involving the precise this compound scaffold are not prominent in the literature, the principles of polymer chemistry suggest its feasibility as a monomer unit.

Stereochemical Investigations of Chiral Analogues

Introducing chirality to the structure of this compound would open up avenues for stereochemical investigations. Chiral analogues are of significant interest in fields like asymmetric catalysis and pharmaceutical development, where enantiomers of a compound can have drastically different effects.

Chirality could be introduced in several ways:

Atropisomerism: If bulky substituents were introduced at the positions ortho to the bond between the benzene ring and the carbonyl group, rotation around this bond could be restricted, potentially leading to stable, separable atropisomers.

Chiral Side Chains: A chiral center could be incorporated into a substituent attached to the aromatic ring or the ester. For example, the nitrogen of the dimethylamino group could be part of a chiral auxiliary, or the methyl group of the ester could be replaced with a chiral alcohol moiety.

Derivatization with Chiral Reagents: Reaction of the scaffold with a chiral reagent could lead to diastereomeric products that could then be separated.

An example of creating chiral derivatives from a different, complex scaffold is seen in the synthesis of lithocholic acid derivatives. nih.gov In that work, reductive amination of a carbonyl group was used to introduce an amino group, which was then N-alkylated to form various chiral derivatives. nih.gov While structurally different, these synthetic strategies illustrate how chiral centers can be introduced and elaborated upon in complex molecules.

Currently, specific stereochemical investigations on chiral analogues of this compound are not widely reported in the scientific literature, indicating that this may be an underexplored area of its chemistry.

Applications in Advanced Chemical Research and Materials Science Non Biological

Utilization as Building Blocks in Complex Organic Synthesis

Methyl 3-(dimethylamino)-4-methoxybenzoate and its structural isomers serve as important intermediates in the synthesis of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures. mdpi.com The reactivity of the aromatic ring, influenced by its substituents, allows for a variety of chemical transformations.

A notable, albeit retracted, study detailed a synthetic route to Gefitinib (B1684475), an anticancer drug, starting from the related compound methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This process involved steps such as alkylation, nitration, reduction, and cyclization, highlighting the utility of substituted benzoates as foundational scaffolds in multi-step syntheses. mdpi.com While this specific example does not directly use this compound, the synthetic principles are applicable. The dimethylamino group can direct electrophilic substitution and can be a key element in the formation of various heterocyclic systems. For instance, enaminones and related compounds, which share the dimethylamino-substituted conjugated system, are versatile reagents for preparing a wide array of heterocycles. researchgate.netdntb.gov.ua

The general class of aminobenzoic acid esters is widely used in organic synthesis. acs.org They can be modified at the amino group, the ester, or the aromatic ring to create diverse molecular structures. For example, derivatives of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol are used as pegylation reagents for modifying therapeutic proteins. rsc.org This demonstrates the adaptability of the aminobenzoate core for creating functionalized molecules.

Table 1: Examples of Related Benzoate (B1203000) Derivatives in Synthesis

Starting Material Target Molecule/System Synthetic Steps Involved Reference
Methyl 3-hydroxy-4-methoxybenzoate Gefitinib Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination mdpi.comnih.gov
Alkyl 3-(dimethylamino)propenoates Various Heterocycles Cyclocondensation reactions researchgate.netdntb.gov.ua

Role in the Development of New Catalysts or Ligands

The development of new catalysts and ligands is crucial for advancing chemical synthesis. While direct use of this compound in catalysis is not widely documented, its corresponding carboxylic acid, 4-(dimethylamino)benzoic acid, has been employed to create tagged N-heterocyclic carbene (NHC) ligands for ruthenium-based olefin metathesis catalysts. The methyl ester can be considered a protected form or a synthetic precursor to the active carboxylic acid ligand. The strategy involves creating a modular synthesis for NHC ligands that bear a Brønsted base tag, which can influence the catalyst's activity and facilitate its immobilization or recycling.

The functional groups on the benzoate ring can play a significant role in the properties of a catalyst. The dimethylamino group can act as a Lewis base, potentially interacting with metal centers or influencing the electronic environment of the catalytic site. The ability to synthetically modify the benzoate structure allows for the fine-tuning of ligand properties, which is a key aspect of modern catalyst design.

Integration into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov The functional groups present in this compound—including the aromatic ring (capable of π-π stacking), the ester carbonyl (a hydrogen bond acceptor), and the dimethylamino group (a hydrogen bond acceptor and Lewis base)—make it a potential candidate for integration into supramolecular assemblies.

The study of non-covalent interactions in the crystal structure of related molecules, such as methyl 4-hydroxy-3-nitrobenzoate, reveals extensive hydrogen bonding and π-stacking interactions that dictate the formation of complex, ordered structures. researchgate.net These weak interactions are fundamental to the self-organization of molecules into larger, functional architectures. nih.gov It is plausible that this compound could similarly participate in forming host-guest complexes or self-assemble into well-defined nanostructures, driven by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. Such assemblies are at the heart of developing adaptive materials and systems with emergent properties. nih.gov

Exploration in Optoelectronic Materials for Non-Linear Optics (NLO)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and signal processing. ipme.ru A key molecular design strategy for achieving high NLO activity is the creation of molecules with a conjugated π-electron system substituted with strong electron-donating (donor) and electron-accepting (acceptor) groups. ipme.ruoptica.org This "push-pull" configuration leads to a large change in dipole moment upon electronic excitation, which is a prerequisite for high second-order NLO susceptibility (β).

Table 2: Key Structural Features for NLO Activity

Feature Role in NLO Properties Present in this compound?
Electron Donor Group Creates charge asymmetry ("push") Yes (Dimethylamino)
Electron Acceptor Group Creates charge asymmetry ("pull") Yes (Methyl Ester)

Chemical Probes and Reagents in Advanced Analytical Methods

The development of sensitive and selective chemical probes and reagents is essential for advanced analytical methods. Aminobenzoate derivatives have been explored for these purposes, particularly in the construction of sensors. For example, polymers derived from 4-aminobenzoic acid have been used to create electrochemical sensor platforms for the detection of metal ions. digitellinc.com The carboxylic acid groups on the polymer serve as sites for immobilizing recognition elements.

Furthermore, the fluorescence properties of molecules containing a dimethylamino-substituted aromatic ring can be highly sensitive to the local environment. nih.gov This solvatochromism makes them suitable as fluorescent probes. For instance, a fluorescent chemical sensor for the detection of Cr(VI) in water was developed using a 4-dimethylaminobenzyl chrysin (B1683763) ester-Zn complex. nih.gov The dimethylamino group plays a crucial role in the fluorescence quenching mechanism upon binding of the analyte. Similarly, copolymers containing m-aminobenzoic acid have been investigated as sensors for ester vapors. scientific.net These examples suggest that this compound or its derivatives could be valuable platforms for developing new fluorescent probes or chemosensors for a variety of analytes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-(dimethylamino)-4-methoxybenzoate, and how are intermediates purified?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and sequential functionalization. For example:

  • Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol using N,N-diisopropylethylamine (DIPEA) as a base at −35°C for 7 hours.
  • Step 2 : Introduce the dimethylamino group via coupling with methyl 3-aminobenzoate derivatives under controlled heating (40°C for 23.5 hours).
  • Purification : Column chromatography (e.g., MPLC with silica gel, CH₂Cl₂/EtOAc gradient) to isolate intermediates and final products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Key Techniques :

  • ¹H NMR (200 MHz in DMSO-d₆) to confirm substituent positions (e.g., δ = 3.76 ppm for methoxy groups) .
  • TLC (Rf = 0.18 in hexane/EtOAc 2:1) for monitoring reaction progress .
  • Melting Point Analysis (79–82°C) to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified substituents?

  • Approach :

  • Stoichiometric Adjustments : Vary equivalents of DIPEA (e.g., 1.10–1.60 equiv.) to enhance nucleophilic substitution efficiency .
  • Temperature Gradients : Test reaction stability at elevated temperatures (e.g., 40–60°C) for accelerated kinetics without side-product formation .
  • Purification Refinement : Use dual chromatography (e.g., sequential MPLC with silica gel and gradient elution) to resolve co-eluting impurities .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., NMR shifts or melting points)?

  • Troubleshooting :

  • Solvent Effects : Compare NMR data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for shifts caused by hydrogen bonding .
  • Crystallinity Assessment : Re-crystallize the compound from different solvents (e.g., EtOAc/hexane) to verify melting point consistency .
  • Cross-Validation : Align data with databases like NIST Chemistry WebBook for standardized references .

Q. How can computational modeling guide the design of bioactive derivatives for pharmaceutical applications?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the methoxy or dimethylamino groups to enhance binding affinity (e.g., replacing methoxy with halogen substituents for improved lipophilicity) .
  • Docking Studies : Use molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes or receptors cited in pharmacokinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(dimethylamino)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(dimethylamino)-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.